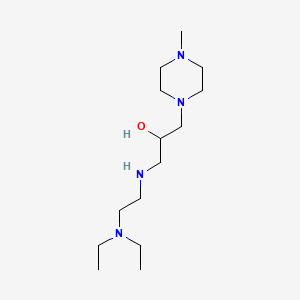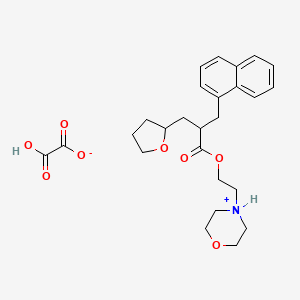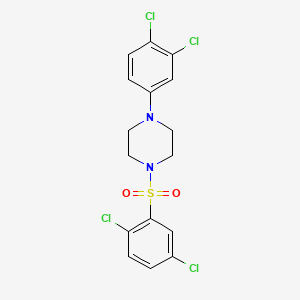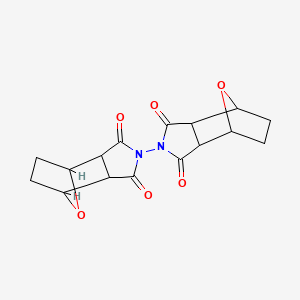
1-Hexylpyridin-1-ium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexylpyridin-1-ium;hydrochloride is a quaternary ammonium salt with the chemical formula C11H18ClN. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a hexyl group attached to the nitrogen atom in the pyridine ring makes this compound unique and contributes to its specific properties and applications.
Métodos De Preparación
The synthesis of 1-Hexylpyridin-1-ium;hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridine with 1-chlorohexane in the presence of a suitable solvent. The reaction typically takes place under reflux conditions, with the mixture being heated to around 106°C for 22 hours . The product is then purified through washing with diethyl ether and hexane, followed by drying under a nitrogen stream .
Another efficient method involves microwave-assisted synthesis, which offers shorter reaction times and higher yields. This method eliminates the need for solvents or inert atmospheres, making it an eco-friendly and energy-efficient approach .
Análisis De Reacciones Químicas
1-Hexylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hexylpyridin-1-ium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyridinium salts and ionic liquids.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-malarial agent.
Mecanismo De Acción
The mechanism of action of 1-Hexylpyridin-1-ium;hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with metal ions to form complexes, which can influence various chemical and biological processes. For example, its interaction with ruthenium trichloride has been studied using NMR-based titrations and molecular dynamics modeling . These interactions can affect the conformation and reactivity of the compound, leading to its diverse applications.
Comparación Con Compuestos Similares
1-Hexylpyridin-1-ium;hydrochloride can be compared with other pyridinium salts, such as 1-ethylpyridin-1-ium bromide and 1-butylpyridin-1-ium bromide . These compounds share similar structures but differ in the length of the alkyl chain attached to the nitrogen atom. The length of the alkyl chain can influence the compound’s solubility, reactivity, and applications. For example, 1-ethylpyridin-1-ium bromide is favored for applications in hydrogen bromine redox flow batteries due to its favorable conductivity and viscosity properties .
Propiedades
Fórmula molecular |
C11H19ClN+ |
|---|---|
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
1-hexylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1; |
Clave InChI |
JEOSMYVMLZTQOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[N+]1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
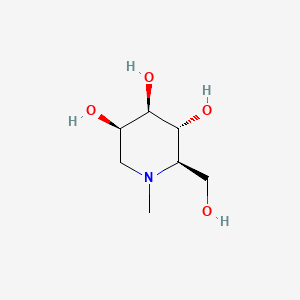


![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
